Methylbenzene-d5

Compound-specific isotope analysis Environmental microbiology Biodegradation monitoring

Methylbenzene-d5 (Toluene-d5, CAS 1603-99-2) is a stable-isotope-labeled aromatic hydrocarbon in which the five aromatic-ring hydrogen atoms of toluene are replaced by deuterium, while the methyl group remains fully protiated (linear formula C₆D₅CH₃, mol wt 97.12 by atom % calculation). This compound belongs to the class of selectively deuterated solvents, distinct from the more common perdeuterated toluene-d8 (C₆D₅CD₃, mol wt 100.19) and methyl-deuterated toluene-α-d₃ (C₆H₅CD₃).

Molecular Formula C7H8
Molecular Weight 97.17 g/mol
CAS No. 1603-99-2
Cat. No. B048588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenzene-d5
CAS1603-99-2
Synonyms1-Methylbenzene;  Antisal 1a;  CP 25;  CP 25 (solvent);  Methacide;  Methylbenzene;  Methylbenzol;  NSC 406333;  Phenylmethane;  Tolu
Molecular FormulaC7H8
Molecular Weight97.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1
InChIInChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D
InChIKeyYXFVVABEGXRONW-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbenzene-d5 (Toluene-d5, CAS 1603-99-2): Ring-Selectively Deuterated Aromatic Solvent and Isotopic Tracer


Methylbenzene-d5 (Toluene-d5, CAS 1603-99-2) is a stable-isotope-labeled aromatic hydrocarbon in which the five aromatic-ring hydrogen atoms of toluene are replaced by deuterium, while the methyl group remains fully protiated (linear formula C₆D₅CH₃, mol wt 97.12 by atom % calculation) . This compound belongs to the class of selectively deuterated solvents, distinct from the more common perdeuterated toluene-d8 (C₆D₅CD₃, mol wt 100.19) and methyl-deuterated toluene-α-d₃ (C₆H₅CD₃) . With an isotopic purity specification of 98 atom % D, a density of 0.912 g/mL at 25 °C, a boiling point of 110 °C, and a mass shift of M+5 relative to natural-abundance toluene, Methylbenzene-d5 occupies a specific functional niche at the intersection of NMR spectroscopy, mass spectrometry, and mechanistic chemistry where site-selective deuteration—rather than perdeuteration—is the critical selection criterion [1].

Why Toluene-d5 Cannot Be Interchanged with Toluene-d8 or Toluene-α-d₃ in Critical Applications


The three deuterated toluene isotopologues—ring-d₅, methyl-d₃, and perdeutero-d₈—are not functionally interchangeable despite sharing the same carbon skeleton. Their differential deuteration patterns create distinct spectroscopic signatures, isotope-effect profiles, and physicochemical properties that dictate application-specific suitability. Toluene-d5 retains a protiated methyl group (3H, singlet at ~2.3 ppm in ¹H NMR) that serves as an intrinsic internal chemical shift reference, whereas toluene-d8 is ¹H-silent and requires external referencing [1]. In quantitative mass spectrometry, the M+5 mass shift of d5 versus the M+8 shift of d8 enables orthogonal internal-standard multiplexing without ion-channel crosstalk . Most critically, ring-selective deuteration confers a unique mechanistic probing capability: in microbial toluene degradation, ring-labeled d5 produced no measurable D/H isotope fractionation, while perdeuterated d8 exhibited fractionation factors (b) ranging from −0.816 to −2.667 across five bacterial strains [2]. Selecting the wrong isotopologue for a given experimental design can thus introduce either undetectable systematic bias or forfeit essential analytical information.

Quantitative Differentiation Evidence for Methylbenzene-d5 (CAS 1603-99-2) Against Closest Analogs


Ring-Selective Deuteration Eliminates Isotope Fractionation in Microbial Degradation: d5 vs. d8

In a direct head-to-head study of microbial toluene degradation, ring-labeled toluene-d5 produced no significant D/H isotope fractionation when co-metabolized with non-deuterated toluene, whereas perdeuterated toluene-d8 generated substantial fractionation across five phylogenetically diverse bacterial strains. This differential behavior arises because the initial enzymatic attack on toluene occurs exclusively at the methyl group; deuterium at the methyl position (present in d8, absent in d5) generates a primary kinetic isotope effect [1].

Compound-specific isotope analysis Environmental microbiology Biodegradation monitoring

Built-In ¹H NMR Internal Reference Signal: Methyl Singlet at ~2.3 ppm

Toluene-d5 provides a well-defined residual ¹H NMR signal from its three equivalent methyl protons, appearing as a sharp singlet at approximately 2.3 ppm (δ). This intrinsic signal enables internal chemical shift calibration without requiring addition of tetramethylsilane (TMS) or other external reference compounds. In contrast, toluene-d8 is perdeuterated and produces no intrinsic ¹H signal; any proton signal observed in toluene-d8 arises from incomplete deuteration or impurities, rendering it unsuitable as a reliable internal reference [1].

NMR spectroscopy Chemical shift referencing Deuterated solvent selection

Density Differential (3.4%) Impacts Quantitative Volumetric-to-Molar Conversion in Analytical Workflows

The density of toluene-d5 is 0.912 g/mL at 25 °C, whereas toluene-d8 is 3.4% denser at 0.943 g/mL under identical conditions. This difference, while modest, introduces a systematic error of approximately 3.3% in molarity if the isotopologues are treated as volumetrically equivalent. For quantitative analytical methods where internal standards are prepared on a weight/volume basis, this density distinction must be explicitly accounted for in dilution calculations .

Analytical method development Solution preparation Quantitative NMR

Orthogonal Mass Shift (M+5) Enables Simultaneous Multi-Isotopologue Internal Standard Methods in GC-MS and LC-MS

Toluene-d5 exhibits a nominal mass shift of M+5 (m/z 97 for the molecular ion vs. m/z 92 for protiated toluene), while toluene-d8 exhibits an M+8 shift (m/z 100). This 3-Da mass separation is sufficient to resolve the two isotopologues at unit mass resolution in single-quadrupole MS, enabling their simultaneous use as distinguishable internal standards for different analytes or for dual-isotope dilution within a single chromatographic run .

Mass spectrometry Isotope dilution Internal standard multiplexing

Radiolysis Product Distribution: Ring-Deuterated d5 and Perdeuterated d8 Exhibit Different Hydrogen/Methane Isotopic Signatures

In gamma-radiolysis studies directly comparing toluene-d0, toluene-α-d₃, toluene-d5, and toluene-d8 at 10 Mrad and 40 °C, the isotopic composition of evolved hydrogen and methane gases was quantitatively measured. An isotope effect of 5- to 6-fold was observed with deuterium substitution on both ring and side chain (d8), and methane was shown to arise largely by abstraction from the side chain, while hydrogen resulted from unimolecular and bimolecular dissociation processes involving both ring and side-chain hydrogen atoms. Ring-deuterated d5 allowed isolation of the side-chain contribution to methane formation without ring-hydrogen interference, whereas perdeuterated d8 convoluted ring and side-chain channels [1]. In the companion liquid-product study, the major process for d0, d5, and d8 was rupture of carbon–hydrogen bonds (mainly on the methyl group), while methyl-deuterated d3 followed a fundamentally different pathway involving carbon–carbon bond rupture [2].

Radiation chemistry Isotope tracing Reaction mechanism elucidation

High-Impact Application Scenarios for Methylbenzene-d5 (Toluene-d5) Supported by Quantitative Evidence


Conservative Tracer for Aromatic-Ring Fate in Environmental Biodegradation Studies

When monitoring in-situ bioremediation of BTEX-contaminated aquifers, toluene-d5 can be deployed as a conservative tracer of the aromatic ring because it produces no measurable D/H isotope fractionation during microbial degradation, unlike perdeuterated toluene-d8 (which exhibits fractionation factors b = −0.816 to −2.667) [1]. This allows researchers to distinguish physical dilution and dispersion from true biodegradation without the interpretive confound introduced by methyl-deuterated or perdeuterated isotopologues. The M+5 mass shift further enables GC-MS quantification with >3 Da separation from any co-injected d8 internal standard .

NMR Reaction Monitoring with Built-In Internal Concentration Reference

In synthetic organometallic chemistry laboratories where air- and moisture-sensitive reactions are conducted in toluene-d5 as the NMR solvent, the residual methyl singlet at ~2.3 ppm (3H integral) provides a built-in concentration reference for quantitative NMR (qNMR) without requiring TMS addition [1]. This is particularly valuable when TMS or other siloxane standards would react with highly Lewis-acidic catalyst systems. The aromatic-ring silence (6.5–7.5 ppm window clear) simultaneously provides an unobstructed observation region for ligand and substrate aromatic proton signals [1].

Mechanistic Elucidation of C–H Activation at Aromatic vs. Benzylic Positions

For catalytic C–H functionalization studies, toluene-d5 enables unambiguous determination of whether a given catalyst activates aromatic or benzylic C–H bonds. The ring positions are deuterium-labeled while the methyl group remains protiated, creating an isotopic 'read-out' pattern. In the toluene 4-monooxygenase system, ring-deuterated substrates revealed inverse intramolecular isotope effects (k_H/k_D < 1) for hydroxylation at the deuterated position, providing direct evidence for an sp²→sp³ hybridization change at the reaction center [2]. This site-specific labeling strategy is transferable to abiotic catalytic systems for mechanistic diagnosis.

Multi-Isotopologue Internal Standard Panels for High-Throughput VOC Analysis

In environmental and forensic laboratories running EPA-style volatile organic compound (VOC) panels, the orthogonal M+5 mass shift of toluene-d5 allows it to be used alongside toluene-d8 (M+8) and toluene-α-d₃ (M+3) as a distinguishable internal standard in a single GC-MS injection [1]. The 3.4% density difference (0.912 vs. 0.943 g/mL) between d5 and d8 must be explicitly accounted for when preparing calibration standards by volumetric transfer . This multi-isotopologue strategy improves method ruggedness by enabling matrix-matched internal standardization for each analyte subgroup without chromatographic co-elution concerns.

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